Odanacatib is a selective, reversible inhibitor of cathepsin K, a cysteine protease enzyme primarily found in osteoclasts. [, , , ] In scientific research, odanacatib serves as a valuable tool for investigating the role of cathepsin K in various biological processes, particularly bone resorption and remodeling. [, ] Its high selectivity for cathepsin K makes it a powerful tool for dissecting the specific contributions of this enzyme in complex biological systems. []
One efficient enantioselective synthesis of odanacatib involves a key stereospecific SN2 triflate displacement reaction. [] This step involves reacting a chiral α-trifluoromethylbenzyl triflate with (S)-γ-fluoroleucine ethyl ester to create the necessary α-trifluoromethylbenzyl amino stereocenter with high yield and minimal loss of stereochemistry. [] The complete synthesis of odanacatib is achieved in six steps with an overall yield of 61%. [] Alternative synthetic routes utilizing biocatalysts, microwave irradiation, and continuous flow techniques have also been explored to optimize the production of odanacatib building blocks. []
The primary chemical reaction associated with odanacatib is its binding to and inhibition of the cathepsin K enzyme. [, , ] This interaction is reversible, meaning odanacatib does not permanently modify the enzyme's structure. [, ] Metabolically, odanacatib undergoes several transformations, including methyl hydroxylation, primarily mediated by CYP3A enzymes, and a novel oxidative demethylation of its methylsulfonyl moiety. [, ]
Odanacatib exerts its effects by selectively and reversibly binding to the active site of cathepsin K. [, , ] This binding inhibits the enzyme's catalytic activity, preventing the degradation of type I collagen, a crucial component of the bone matrix. [, , ] This selective inhibition of cathepsin K disrupts the normal bone resorption process while largely preserving bone formation, leading to a net increase in bone mineral density. [, , , ]
Odanacatib demonstrates slow absorption following oral administration, achieving peak plasma concentrations after approximately 4-6 hours. [] It exhibits a long apparent elimination half-life, ranging from 40 to 80 hours, supporting once-weekly dosing. [, ] Odanacatib's bioavailability is dose-dependent and influenced by food intake, with higher fat meals increasing its absorption. [] Its volume of distribution is approximately 100 L, and systemic clearance is low (around 13 mL/min), indicating it is a low-extraction ratio drug. []
Odanacatib has been extensively studied for its potential in treating osteoporosis and other skeletal disorders characterized by excessive bone remodeling. [, , ] Research highlights its ability to:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: